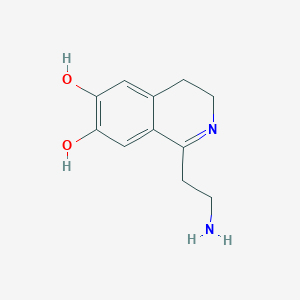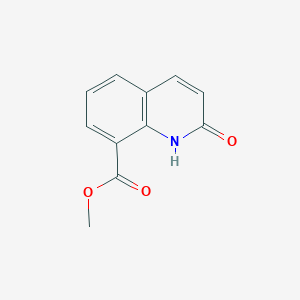
6-Chloro-4-methylpicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N₃. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of a chloro group and a methyl group attached to a picolinimidamide core, which is further stabilized by a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpicolinimidamide hydrochloride typically involves the chlorination of 4-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methylpicolinimidamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidamide group can be oxidized or reduced.
Hydrolysis: The imidamide group can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted picolinimidamides with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include carboxylic acids and amines.
Applications De Recherche Scientifique
6-Chloro-4-methylpicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpicolinimidamide: Lacks the chloro group, resulting in different reactivity and applications.
6-Chloro-4-methylpyridine: Similar structure but lacks the imidamide group, leading to different chemical properties.
6-Chloro-4-methylpicolinic acid: Contains a carboxylic acid group instead of the imidamide group, affecting its reactivity and applications.
Uniqueness
6-Chloro-4-methylpicolinimidamide hydrochloride is unique due to the presence of both the chloro and imidamide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1179361-43-3 |
|---|---|
Formule moléculaire |
C7H9Cl2N3 |
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H |
Clé InChI |
CSFKTSZNEBZLOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


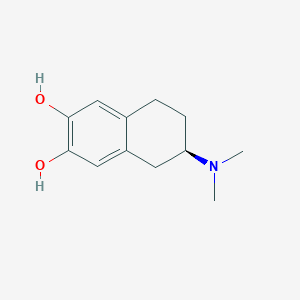

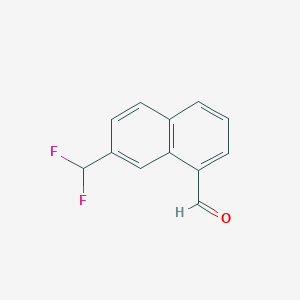
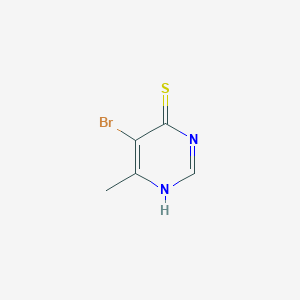

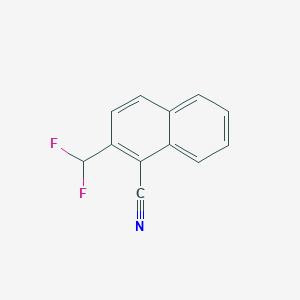


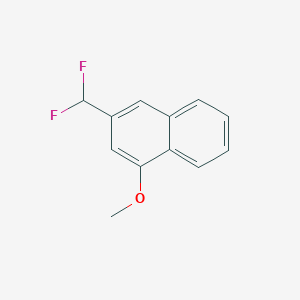
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
